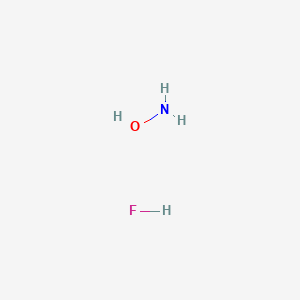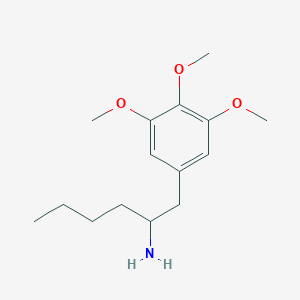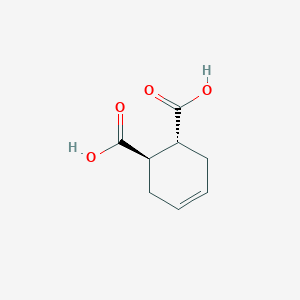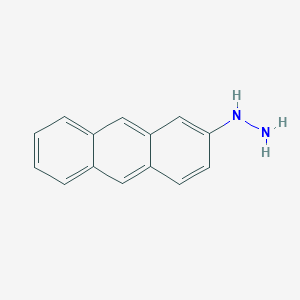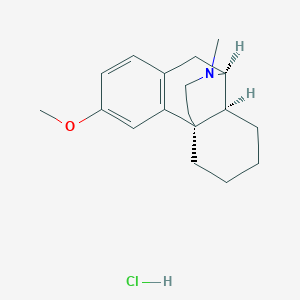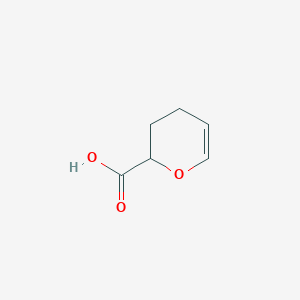
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
説明
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and as catalysts in organic reactions. Although the specific compound is not directly mentioned in the provided papers, the research on related pyran derivatives and their sodium salts can offer insights into the properties and reactivity of such compounds.
Synthesis Analysis
The synthesis of related pyran derivatives has been explored using different methodologies. For instance, sodium alginate has been used as a catalyst for the synthesis of 2-amino-4H-pyran derivatives through a multicomponent condensation reaction . Similarly, sodium chloride has catalyzed the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate derivatives in an aqueous medium . These methods highlight the use of sodium salts as catalysts or components in the synthesis of pyran derivatives, which could be applicable to the synthesis of sodium 3,4-dihydro-2H-pyran-2-carboxylate.
Molecular Structure Analysis
The molecular structure of sodium salts of pyran derivatives can be complex, as seen in the crystal structure of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, which forms a double helical supramolecular structure . The sodium salt of 4-nitropyrazole-3,5-dicarboxylic acid includes a six-coordinated Na cation in an octahedral environment, which is a common coordination geometry for sodium . These findings suggest that the sodium ion plays a significant role in the molecular structure and supramolecular assembly of these compounds.
Chemical Reactions Analysis
Sodium salts are involved in various chemical reactions of pyran derivatives. For example, sodium azide reacts with 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones to produce highly functionalized CF3-1,2,3-triazoles . This demonstrates the reactivity of sodium salts in facilitating nucleophilic substitution reactions that can lead to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium salts of pyran derivatives can be inferred from the studies on related compounds. For instance, the sodium salt of 1,4,5,8-naphthalenetetracarboxylic acid 4,5-anhydride hydrate shows a highly distorted octahedral geometry around the sodium ion, which affects the physical properties of the compound . The use of sodium malonate as a catalyst for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates in water suggests that sodium salts can enhance the solubility and reactivity of pyran derivatives in aqueous media .
科学的研究の応用
Synthesis of Bromo-Substituted Bicyclic Oxalactam and Oligomerization : It was used in the synthesis of new bromo-substituted bicyclic oxalactam and its sodium salt was found to oligomerize in dimethylformamide, forming novel oligomers with a bicyclic oxalactam ring in each monomer unit (Hashimoto, Sumitomo, & Suzuki, 1986).
Facilitation of Domino Synthesis of 2-Amino-4H-Pyran Derivatives : Sodium alginate catalyzed the domino synthesis of various 2-amino-3-cyano-4H-pyran annulated derivatives through a three-component condensation process, showcasing the chemical's role in synthesizing medicinally important compounds (Dekamin et al., 2016).
Electrocyclization of 2,4‐Dienones : It facilitated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates, demonstrating its use in creating complex organic structures (Peng et al., 2011).
Synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic Acids : It reacted with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, useful in pharmaceutical and chemical research (Usachev, Usachev, Röschenthaler, & Sosnovskikh, 2011).
Design of Multiaddressable Self-Assembling Organogelators : It was part of the molecular structure of multiaddressable organogelators that respond to environmental changes and act as efficient gelators for polar organic fluids (Ahmed et al., 2002).
Efficient Synthesis of 2-Amino-4H-Chromenes and Pyrans : Sodium malonate, used in conjunction with this compound, promoted the multicomponent synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyrans in water, indicating its role in environmentally benign synthesis processes (Tazari & Kiyani, 2019).
特性
IUPAC Name |
sodium;3,4-dihydro-2H-pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHRQGBNMBPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
CAS RN |
16698-52-5 | |
| Record name | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



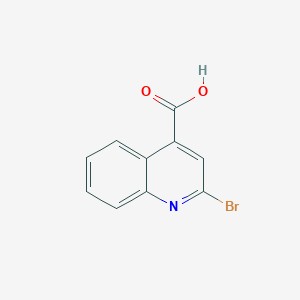
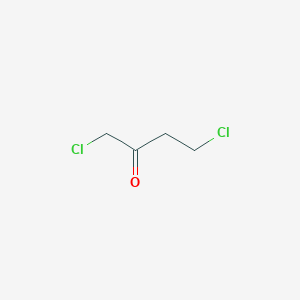
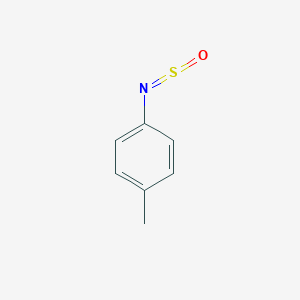
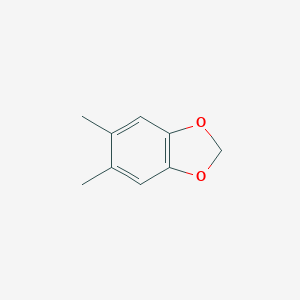
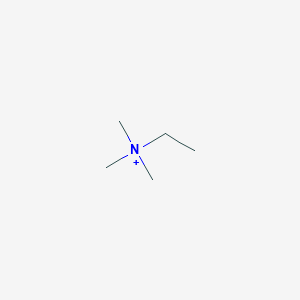
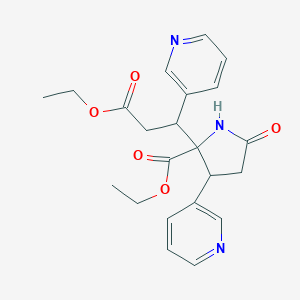
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
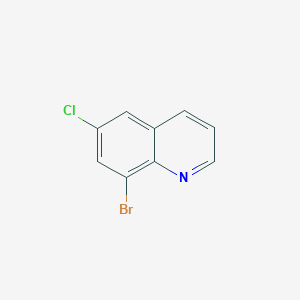
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
